![molecular formula C19H21N5O2S B2567223 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 898607-28-8](/img/structure/B2567223.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is linked to a methoxyphenyl group, a sulfanyl group, and an acetamide group with a dimethylphenyl substituent.
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In this case, the compound contains an amino group, a sulfanyl group, and an acetamide group, which can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, similar compounds are solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Research on compounds with similar structures has demonstrated antimicrobial properties. For example, a study on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showed that these compounds were effective against enzymes like acetylcholinesterase, which is pivotal in managing diseases related to neurotransmitter dysfunction (Rehman et al., 2013). This suggests potential applications in developing treatments for conditions such as Alzheimer's disease.
Herbicide Development
The structure of the compound suggests potential utility in the development of herbicides. A study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides demonstrated the process for creating high-specific-activity compounds for studying their metabolism and mode of action (Latli & Casida, 1995). This indicates that derivatives of the compound could be explored for agricultural applications.
Synthesis and Structural Analysis
The synthesis of complex molecules for pharmaceutical use is another area of application. For instance, the synthesis, characterization, and biological screening of compounds similar to our compound of interest have been explored for their potential in drug development (Karmakar, Sarma, & Baruah, 2007). Such research underscores the importance of structural analysis and modification in enhancing the biological activity and therapeutic potential of pharmaceutical compounds.
Anticancer Research
Moreover, the exploration of certain acetamide derivatives has shown promise in anticancer research. The study of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, for instance, revealed that these compounds exhibit significant anticancer activity against various cancer cell lines, hinting at the broader applicability of similar compounds in oncological research (Zyabrev et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-4-9-16(13(2)10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-5-7-15(26-3)8-6-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINRTGPKKMGHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

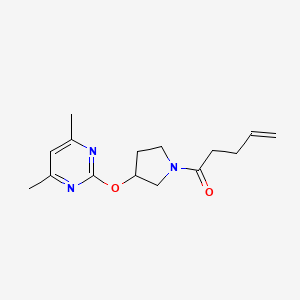
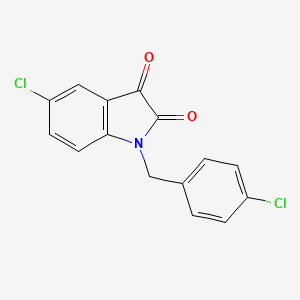
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
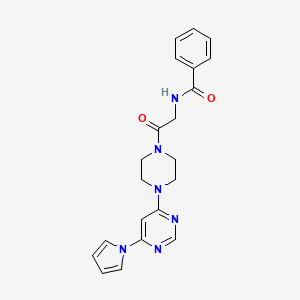
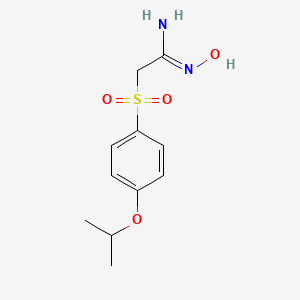
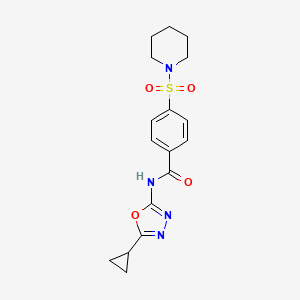
![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2567155.png)
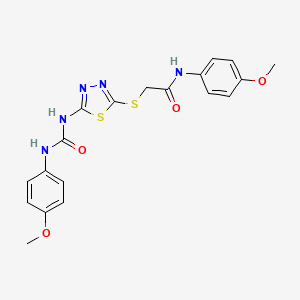
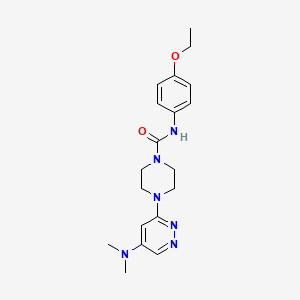

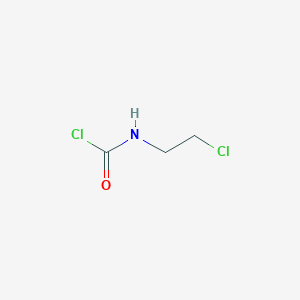
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2567163.png)